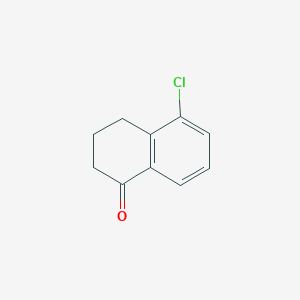

5-Chloro-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJYJBGXUCXUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480439 | |

| Record name | 5-CHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26673-30-3 | |

| Record name | 5-CHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-tetralone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-tetralone is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone. Its unique structural features, comprising a substituted aromatic ring fused to a cyclohexanone moiety, make it a valuable and versatile intermediate in organic synthesis. Particularly in the pharmaceutical industry, substituted tetralones are recognized as crucial building blocks for the synthesis of a wide range of therapeutically active compounds.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and purification, spectroscopic characterization, and its applications in drug discovery and development.

Part 1: Core Chemical and Physical Properties

This compound, also known by its IUPAC name 5-chloro-3,4-dihydronaphthalen-1(2H)-one, is a solid at room temperature.[3] The presence of the chloro group at the 5-position significantly influences its physical and chemical properties compared to the parent compound, 1-tetralone.

Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 26673-30-3 | [3][4][5][6] |

| Molecular Formula | C₁₀H₉ClO | [3][4][5][7] |

| Molecular Weight | 180.63 g/mol | [3][4][5][7] |

| IUPAC Name | 5-chloro-3,4-dihydronaphthalen-1(2H)-one | [4] |

| Synonyms | 5-Chloro-α-tetralone, 5-chlorotetralin-1-one | [3][6] |

Physical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Pale yellow to white crystalline powder | [8] |

| Melting Point | 65.5-67 °C | [3] |

| Boiling Point | 306.2 ± 31.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and toluene. | [3][8] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store at 2-8°C in a dark, dry, and well-ventilated place. | [3][8] |

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and effective laboratory-scale synthesis involves the diazotization of 5-amino-3,4-dihydro-2H-1-naphthalenone followed by a Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 5-amino-3,4-dihydro-2H-1-naphthalenone

-

Dissolve 1 g (6.2 mmol) of 5-amino-3,4-dihydronaphthalen-1(2H)-one in a mixture of 2 mL of 36% hydrochloric acid and 8 mL of ethanol at 0 °C.

-

Slowly add a solution of 0.582 g (8.4 mmol) of sodium nitrite in 1 mL of water to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 15 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of 0.3 g (3.1 mmol) of copper(I) chloride in 10 mL of 36% hydrochloric acid and preheat it to 95 °C.

-

Add the diazonium salt solution dropwise to the hot copper(I) chloride solution.

-

Maintain the reaction temperature at 95 °C for 15 minutes.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 40-50% ethyl acetate/hexane eluent to yield 5-chloro-3,4-dihydronaphthalen-1(2H)-one.[3]

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following sections detail the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (6.8-7.6 ppm): Three signals corresponding to the protons on the substituted aromatic ring. The proton ortho to the carbonyl group is expected to be the most deshielded.

-

Aliphatic Region (2.0-3.8 ppm): A complex pattern of signals for the three methylene groups of the cyclohexanone ring.

A reported ¹H NMR spectrum in CDCl₃ (400 MHz) shows the following peaks: δ 7.53 (dd, J = 7.8, 1.2 Hz, 1H), 7.14 (tt, J = 7.8, 0.7 Hz, 1H), 6.88 (dd, J = 7.8, 1.2 Hz, 1H), 3.70 (s, 2H), 2.69 (t, J = 6.2 Hz, 2H), and 2.66-2.60 (m, 2H), 2.30-2.07 (m, 2H).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Aliphatic Carbons: Three signals in the upfield region (approximately 20-40 ppm) corresponding to the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of a chlorine atom, carbon monoxide, and cleavage of the aliphatic ring.[9][10]

Caption: Spectroscopic characterization workflow.

Part 4: Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the presence of the ketone functional group, the aromatic ring, and the chlorine substituent. The α-methylene group adjacent to the carbonyl is particularly reactive and can undergo a variety of reactions, including alkylation and condensation.[11] The carbonyl group itself can be reduced to an alcohol or undergo nucleophilic addition reactions.[11][12]

The tetralone scaffold is a common feature in many biologically active molecules and natural products.[1][2] As such, this compound serves as a key intermediate in the synthesis of pharmaceuticals. The chlorine atom provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures found in modern drugs.[13] Substituted tetralones are precursors to compounds with a wide range of therapeutic applications, including antidepressants and potential treatments for Alzheimer's disease.[1]

Part 5: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Precautionary Measures

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis and purification are achievable through established laboratory procedures. A thorough understanding of its spectroscopic characteristics is crucial for quality control and reaction monitoring. The reactivity of this compound, coupled with the strategic placement of the chloro-substituent, makes it an important building block in the synthesis of complex pharmaceutical agents. Adherence to proper safety protocols is essential when handling this compound. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

- White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. A general enantioselective route to the chamigrene natural product family.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). Human Metabolome Database. Available from: [Link]

-

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522. PubChem. Available from: [Link]

-

This compound. Kemix Pty Ltd. Available from: [Link]

-

Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. Available from: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133). Human Metabolome Database. Available from: [Link]

-

This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Pharmacie - UCL-Bruxelles, Belgique. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

1-Tetralone. Wikipedia. Available from: [Link]

-

(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]

-

Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. PubMed. Available from: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH. Available from: [Link]

-

This compound CAS#: 26673-30-3. ChemWhat. Available from: [Link]

-

5-Hydroxy-1-tetralone. the NIST WebBook. Available from: [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available from: [Link]

-

【4K】-- Column Chromatography (Purification). YouTube. Available from: [Link]

-

Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

(PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]

-

How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. Available from: [Link]

-

Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – A convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. ResearchGate. Available from: [Link]

-

The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. Available from: [Link]

-

(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 26673-30-3 [chemicalbook.com]

- 4. 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 26673-30-3 | 2617-5-0S | MDL MFCD08544416 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. chemwhat.com [chemwhat.com]

- 7. kemix.com.au [kemix.com.au]

- 8. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 12. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Chloro-1-tetralone (CAS: 26673-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-1-tetralone

This compound is a substituted bicyclic aromatic ketone that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a tetralone core with a chlorine substituent on the aromatic ring, provides a versatile scaffold for the synthesis of a wide range of more complex molecules.[3] The tetralone framework itself is a privileged structure found in numerous natural products and biologically active compounds.[4][5] The presence of the chloro group offers a valuable synthetic handle for introducing further chemical diversity, making this compound a key intermediate in the development of novel therapeutic agents and other functional materials.[6] Substituted tetralones are recognized as crucial building blocks for pharmaceuticals, including antidepressants and acetylcholinesterase inhibitors for Alzheimer's disease.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 26673-30-3 | [7][8][9][10][11][] |

| Molecular Formula | C10H9ClO | [7][8][9][11][13][14] |

| Molecular Weight | 180.63 g/mol | [7][8][9][11][13][14] |

| Appearance | Not explicitly stated, but tetralones are often colorless to light yellow liquids or low-melting solids. | [15][16] |

| Melting Point | 65.5-67 °C | [7] |

| Boiling Point | 306.2±31.0 °C (Predicted) | [7] |

| Density | 1.248±0.06 g/cm³ (Predicted) | [7] |

| IUPAC Name | 5-chloro-3,4-dihydronaphthalen-1(2H)-one | [14] |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.53 (dd, J = 7.8, 1.2 Hz, 1H), 7.14 (tt, J = 7.8, 0.7 Hz, 1H), 6.88 (dd, J = 7.8, 1.2 Hz, 1H), 2.95 (t, J=6.1 Hz, 2H), 2.65 (t, J=6.5 Hz, 2H), 2.14 (p, J=6.3 Hz, 2H).[7]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.[18][19]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted precursor.[20][21]

Workflow for Intramolecular Friedel-Crafts Acylation:

Caption: Intramolecular Friedel-Crafts acylation approach to this compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

An alternative and well-documented synthesis of this compound proceeds from 5-amino-3,4-dihydronaphthalen-1(2H)-one via a Sandmeyer-type reaction.[7]

Step 1: Diazotization of 5-amino-3,4-dihydronaphthalen-1(2H)-one

-

Dissolve 5-amino-3,4-dihydronaphthalen-1(2H)-one (1 g, 6.2 mmol) in a mixture of concentrated HCl (2 mL) and ethanol (8 mL) at 0 °C in a suitable reaction vessel equipped with a magnetic stirrer.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.582 g, 8.4 mmol in 1 mL of water) to the reaction mixture while maintaining the temperature at 0 °C.[7]

-

Stir the resulting mixture for 15 minutes at 0 °C to ensure complete formation of the diazonium salt.[7]

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (0.3 g, 3.1 mmol) in concentrated HCl (10 mL) and preheat it to 95 °C.[7]

-

Add the cold diazonium salt solution dropwise to the hot copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Maintain the reaction mixture at 95 °C for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion.[7]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.[7]

-

Dilute the mixture with water and extract the product with ethyl acetate.[7]

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 40-50% EtOAc/hexane) as the eluent to afford pure 5-chloro-3,4-dihydronaphthalen-1(2H)-one.[7] A yield of approximately 62% can be expected.[7]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the presence of the ketone functionality and the chlorinated aromatic ring. These features allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be reduced to the corresponding alcohol, 5-chloro-1-tetralol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[16]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.[16]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a double bond at the carbonyl position.

Reactions at the α-Position:

-

The α-methylene group is susceptible to deprotonation by a strong base, allowing for subsequent alkylation or other electrophilic additions.[16]

Reactions involving the Aromatic Ring:

-

Nucleophilic Aromatic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions.

-

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Illustrative Synthetic Pathway:

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The tetralone scaffold is a well-established pharmacophore, and the introduction of a chlorine atom at the 5-position can significantly modulate the biological activity of the resulting molecules.[2][6] this compound serves as a key starting material for the synthesis of a variety of pharmaceutically relevant compounds.[3]

-

Antidepressants: The tetralone core is found in several antidepressant drugs.[2]

-

Anticancer Agents: Derivatives of tetralone have shown potential as anticancer agents.[2]

-

Neurological Disorders: The structural motif is relevant in the development of treatments for conditions like Alzheimer's and Parkinson's diseases.[2]

The ability to perform diverse chemical modifications on the this compound framework allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][14]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[15][22] Wash skin thoroughly after handling (P264).[22][23] Do not eat, drink or smoke when using this product (P270).[22][23] Use only outdoors or in a well-ventilated area (P271).[15][22] Wear protective gloves/protective clothing/eye protection/face protection.[22]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[22][24] Store locked up.[22][24] Recommended storage temperature is 2-8°C.[7]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis, well-defined reactivity, and the strategic placement of the chloro substituent make it an ideal starting material for the development of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage its potential in their synthetic endeavors.

References

-

Pi Chemicals System. Pi Chemicals System. [Link]

-

Gauni, B. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). [Link]

-

PubChem. 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522. [Link]

-

ChemWhat. This compound CAS#: 26673-30-3. [Link]

-

Acevedo-Llanos, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India, 16(3). [Link]

-

LookChem. Cas 26673-30-3,this compound. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

ACS Publications. (2024-11-21). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction | The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2023-04-17). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group | The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. α-TETRALONE. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. (2019-01-03). Friedel-Crafts acylation. [Link]

-

Speciality Chemicals. Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. [Link]

-

Organic Syntheses. α-TETRALONE. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

SpringerLink. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Kemix Pty Ltd. This compound. [Link]

-

YouTube. (2018-11-13). Friedel-Crafts Acylation. [Link]

-

YouTube. (2021-04-13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

Wikipedia. 1-Tetralone. [Link]

-

Arkivoc. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]

-

ChemUniverse. This compound [P90367]. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

ResearchGate. Pharmaceutically important 1-tetralone derivatives. [Link]

-

YouTube. (2020-12-17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]

-

YouTube. (2021-01-12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

Sources

- 1. CAS 26673-30-3: 5-chloro-3,4-dihydronaphthalen-1(2H)-one [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 26673-30-3 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. kemix.com.au [kemix.com.au]

- 10. CAS 26673-30-3 | 2617-5-0S | MDL MFCD08544416 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. chemuniverse.com [chemuniverse.com]

- 13. Pi Chemicals System [pipharm.com]

- 14. 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 17. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Tetralone synthesis [organic-chemistry.org]

- 21. Friedel-Crafts Acylation [organic-chemistry.org]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-1-tetralone

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-1-tetralone. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectral features, provides detailed experimental protocols, and offers insights into the interpretation of the data, ensuring both scientific rigor and practical applicability.

Introduction

This compound is a halogenated aromatic ketone, a class of compounds often encountered as intermediates in organic synthesis and pharmaceutical research. The structural characterization of such molecules is paramount for ensuring reaction outcomes and for the quality control of synthesized materials. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons.[1][2] This guide will dissect the ¹H NMR spectrum of this compound, offering a detailed interpretation of chemical shifts and complex splitting patterns.

Molecular Structure and Proton Environment

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectrum. The structure of this compound, with the protons labeled for assignment, is presented below.

Figure 1: Molecular structure of this compound with proton labeling.

The molecule possesses three distinct aliphatic methylene groups (H-2, H-3, and H-4) and three aromatic protons (H-6, H-7, and H-8). The chemical environment of each proton is unique, leading to a distinct signal in the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent on a meticulous experimental procedure. The following protocol outlines the key steps and considerations.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Figure 2: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.[3][4] The choice of solvent can significantly impact chemical shifts, so consistency is key for comparative studies.[5][6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, this concentration range typically provides a good signal-to-noise ratio without causing issues with sample viscosity or solubility.[7]

-

Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Filter the solution through a small plug of Kimwipe or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral resolution by disrupting the magnetic field homogeneity.[8]

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.

-

Load the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. This compensates for any minor drifts in the magnetic field during the experiment, ensuring the stability of the chemical shifts.[9][10]

-

Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Shimming can be performed manually by maximizing the lock level or automatically using gradient shimming routines.[11][12][13]

-

Acquisition Parameters: For a standard ¹H NMR spectrum, the following parameters are a good starting point and can be adjusted as needed:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.[14]

-

Acquisition Time (AT): 2-4 seconds. This determines the digital resolution of the spectrum.[15][16]

-

Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the nuclear spins to return to equilibrium before the next pulse.

-

Number of Scans (NS): 8-16 scans. Co-adding multiple scans improves the signal-to-noise ratio.[17]

-

-

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for both the aliphatic and aromatic protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~8.0 | dd | J ≈ 7.8, 1.2 |

| H-7 | ~7.5 | t | J ≈ 7.8 |

| H-6 | ~7.2 | dd | J ≈ 7.8, 1.2 |

| H-4 | ~3.0 | t | J ≈ 6.2 |

| H-2 | ~2.7 | t | J ≈ 6.5 |

| H-3 | ~2.2 | m | - |

Detailed Interpretation

Aromatic Region (δ 7.0 - 8.5 ppm):

-

H-8 (δ ~8.0 ppm, doublet of doublets): This proton is located ortho to the carbonyl group. The strong electron-withdrawing nature and the magnetic anisotropy of the carbonyl group cause a significant downfield shift (deshielding).[18][19] It appears as a doublet of doublets due to coupling with two non-equivalent neighboring protons:

-

Ortho-coupling to H-7 with a typical coupling constant of approximately 7.8 Hz.

-

Meta-coupling to H-6, which is a long-range coupling through the aromatic ring, with a smaller coupling constant of around 1.2 Hz.[20]

-

-

H-7 (δ ~7.5 ppm, triplet): This proton is coupled to two neighboring protons, H-6 and H-8, with similar ortho-coupling constants (J ≈ 7.8 Hz). This results in a triplet splitting pattern (or more accurately, a doublet of doublets with very similar coupling constants).

-

H-6 (δ ~7.2 ppm, doublet of doublets): This proton is ortho to the chlorine atom and meta to the carbonyl group. It is coupled to H-7 (ortho-coupling, J ≈ 7.8 Hz) and H-8 (meta-coupling, J ≈ 1.2 Hz), resulting in a doublet of doublets.

Aliphatic Region (δ 2.0 - 3.5 ppm):

-

H-4 (δ ~3.0 ppm, triplet): These protons are in the benzylic position and adjacent to the aromatic ring, which causes a downfield shift. They are coupled to the two protons on C-3, resulting in a triplet (n+1 rule, where n=2).

-

H-2 (δ ~2.7 ppm, triplet): These protons are adjacent to the carbonyl group, and the electron-withdrawing effect of the carbonyl causes them to be deshielded relative to H-3. They are coupled to the two protons on C-3, also resulting in a triplet.

-

H-3 (δ ~2.2 ppm, multiplet): These protons are coupled to both the protons on C-2 and C-4. Since the coupling constants to these two sets of neighboring protons are likely to be slightly different, this signal appears as a more complex multiplet, often described as a quintet or a triplet of triplets if the coupling constants are very similar.[21] A detailed analysis of this multiplet can provide conformational information about the six-membered ring.

Splitting Pattern Analysis: A Closer Look

The splitting patterns observed in the ¹H NMR spectrum of this compound are a direct consequence of spin-spin coupling between neighboring protons.[22] The following diagram illustrates the key coupling interactions.

Figure 3: Key ¹H-¹H coupling interactions in this compound.

The "doublet of doublets" pattern for H-8 arises from two distinct coupling interactions. This is a classic example of complex splitting, where the n+1 rule is applied sequentially for each non-equivalent neighboring proton.[21][23]

Troubleshooting and Advanced Techniques

Even with a robust protocol, issues can arise during NMR data acquisition.

-

Broad Peaks: This can be due to poor shimming, sample concentration being too high, or the presence of paramagnetic impurities. Re-shimming, diluting the sample, or filtering it again can often resolve this.[24]

-

Overlapping Signals: If signals, particularly in the aromatic region, are not well-resolved, changing to a different deuterated solvent (e.g., benzene-d₆) can alter the chemical shifts and improve separation.[24]

-

Impurity Peaks: Signals from residual solvents (e.g., ethyl acetate, dichloromethane) or water are common. Proper drying of the sample and using high-purity NMR solvents can minimize these.[24]

For a more in-depth structural analysis, advanced 2D NMR techniques can be employed:

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity established from the 1D spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to, aiding in the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing crucial information for establishing the carbon skeleton.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the unambiguous assignment of all proton signals. Understanding the influence of the molecular structure on chemical shifts and the principles of spin-spin coupling, including complex splitting patterns, is essential for a thorough analysis. This guide serves as a comprehensive resource for researchers and professionals, enabling them to confidently acquire and interpret the ¹H NMR spectrum of this compound and related compounds.

References

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. Autolocking and Shimming. Retrieved from [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Unknown. Locking and Shimming. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Slideshare. Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

-

AIP Publishing. Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. Retrieved from [Link]

-

Weizmann Institute of Science. NMR | Shimming | Chemical Research Support. Retrieved from [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Wiley Science Solutions. AIST NMR Library. Retrieved from [Link]

-

Unknown. Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

Unknown. NMR Sample Preparation. Retrieved from [Link]

-

University of Missouri, Department of Chemistry. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

Unknown. (2006, June 15). Shimming and locking. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ijirset. Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]

-

Unknown. 7. THE ACQUISITION PARAMETERS We've arrived at the heart of the 1H NMR demonstration lesson. We're on step #7 of our 1D acquisit. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. 5) Common Problems. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Scribd. NMR Sample Preparation Guide. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Unknown. Troubleshooting Acquisition Related Problems. Retrieved from [Link]

-

Unknown. Multiplet Guide and Workbook. Retrieved from [Link]

-

Western University. NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2019, July 1). A Deep Dive into a Doublet of Doublet of Triplets. Retrieved from [Link]

-

PubMed. Analysis of anisotropic effects in trinuclear metal carbonyl compounds by visualization of through-space NMR shielding. Retrieved from [Link]

-

Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

-

Scribd. 1H NMR Spectroscopy Problems. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Triplet of doublets. Retrieved from [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Semantic Scholar. Figure 1 from chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Unknown. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

-

Khan Academy. Complex splitting (video) | Proton NMR. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. ijirset.com [ijirset.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. myuchem.com [myuchem.com]

- 7. scribd.com [scribd.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. colorado.edu [colorado.edu]

- 10. NMR | Shimming | Chemical Research Support [weizmann.ac.il]

- 11. Autolocking and Shimming [nmr.chem.ucsb.edu]

- 12. lsa.umich.edu [lsa.umich.edu]

- 13. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. modgraph.co.uk [modgraph.co.uk]

- 19. arsdcollege.ac.in [arsdcollege.ac.in]

- 20. acdlabs.com [acdlabs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Khan Academy [khanacademy.org]

- 24. Troubleshooting [chem.rochester.edu]

An In-Depth Technical Guide to the Mass Spectrum of 5-Chloro-1-tetralone

This guide provides a detailed technical analysis of the mass spectrum of 5-Chloro-1-tetralone, a molecule of significant interest in synthetic chemistry and drug development. As a halogenated derivative of 1-tetralone, its structural elucidation via mass spectrometry presents a unique set of fragmentation patterns that are crucial for researchers and scientists in the field to understand. This document will delve into the theoretical underpinnings of its mass spectral behavior, offering a predictive interpretation based on established fragmentation mechanisms of related chemical structures.

The Crucial Role of Mass Spectrometry in Characterizing this compound

This compound, with the molecular formula C₁₀H₉ClO, serves as a valuable building block in the synthesis of various pharmaceutical and bioactive molecules.[1][2] Its precise molecular structure is paramount to its reactivity and biological activity. Mass spectrometry, a powerful analytical technique, provides indispensable information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) is a commonly employed "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, with each peak corresponding to a specific fragment ion. A thorough interpretation of this fragmentation pattern allows for the unambiguous identification and structural confirmation of this compound.

This guide aims to provide a comprehensive, step-by-step interpretation of the expected mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of aromatic ketones, cyclic systems, and halogenated compounds.

The Mass Spectrometry Experiment: A Methodological Overview

To acquire the mass spectrum of this compound, a standard experimental workflow is employed. Understanding this process is key to appreciating the data generated.

Ionization: The Genesis of the Mass Spectrum

Electron Ionization (EI) is the most probable ionization method for a volatile and thermally stable compound like this compound. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M•+).[3] The excess energy imparted during this process induces fragmentation.

The Analytical Workflow

The overall process, from sample introduction to data analysis, follows a logical sequence. The diagram below illustrates a typical workflow for the mass spectrometric analysis of a solid organic compound like this compound.

Caption: Figure 2: Predicted Fragmentation Pathways of this compound

Conclusion

The interpretation of the mass spectrum of this compound is a multifaceted process that relies on a solid understanding of fundamental fragmentation mechanisms. By systematically analyzing the molecular ion peak and the key fragment ions resulting from alpha-cleavage, retro-Diels-Alder reactions, and the loss of small molecules, a confident structural elucidation can be achieved. The characteristic isotopic pattern of chlorine serves as a crucial confirmation of the elemental composition. This guide provides a robust theoretical framework for researchers and scientists to confidently interpret the mass spectral data of this compound and related compounds, thereby facilitating their research and development endeavors.

References

-

PubChem. 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]

-

ChemWhat. This compound. [Link]

-

NIST. 5-Methoxy-1-tetralone. NIST Chemistry WebBook. [Link]

-

Wikipedia. Retro-Diels–Alder reaction. [Link]

-

Master Organic Chemistry. The Retro Diels-Alder Reaction. [Link]

-

NIST. 1-Tetralone. NIST Chemistry WebBook. [Link]

-

NIST. 5-Hydroxy-1-tetralone. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemistry Steps. Alpha (α) Cleavage. [Link]

-

Wikipedia. McLafferty rearrangement. [Link]

-

ResearchGate. Electron ionization time-of-flight mass spectrometry: Historical review and current applications. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

Wiley Science Solutions. Mass Spectral Databases. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

PubMed. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

YouTube. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

YouTube. Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]

-

YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

-

YouTube. Fundamentals of MS (7 of 7) - Fragmentation. [Link]

-

YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]

-

YouTube. mass spectrometry: alpha-cleavage. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. [Link]

-

YouTube. Examples|Retro diels alder fragmentation for CSIR-NET GATE. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Analysis of the 5-Chloro-1-tetralone Carbonyl Stretch

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbonyl Stretch as a Crucial Spectroscopic Marker

In the realm of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Tetralone derivatives, for instance, form the core scaffold of numerous pharmacologically active compounds. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for elucidating the structural nuances of these molecules.[1][2] At the heart of the FT-IR spectrum of a tetralone lies the carbonyl (C=O) stretching vibration, a sharp and intense absorption band that is exquisitely sensitive to the local electronic environment.

This guide provides an in-depth technical exploration of the FT-IR analysis of 5-Chloro-1-tetralone, with a specific focus on its characteristic carbonyl stretch. We will delve into the theoretical underpinnings that govern the position of this vibrational band, the practical aspects of sample preparation and spectral acquisition, and the interpretation of the resulting data. For drug development professionals, understanding these principles is critical for confirming molecular identity, assessing purity, and gaining insights into intermolecular interactions that can influence the efficacy and stability of a drug candidate.

Theoretical Framework: The Influence of Electronic Effects on Carbonyl Stretching Frequency

The position of the carbonyl stretching frequency in an FT-IR spectrum is fundamentally determined by the strength of the C=O double bond. Factors that increase the bond strength will lead to a higher vibrational frequency (a blueshift), while factors that weaken the bond will result in a lower frequency (a redshift). In the case of this compound, the introduction of a chlorine atom at the 5-position of the tetralone ring system introduces competing electronic effects that modulate the carbonyl bond strength.

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect is expected to slightly increase the double bond character of the carbonyl group, leading to a higher stretching frequency compared to the unsubstituted 1-tetralone.

Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect increases electron density in the ring, which can then be delocalized onto the carbonyl oxygen. This delocalization imparts more single-bond character to the C=O bond, thereby weakening it and causing a shift to a lower frequency.

The net effect on the carbonyl stretching frequency is a balance between these opposing inductive and resonance effects. The position of the substituent on the aromatic ring is crucial in determining which effect dominates.

Caption: Interplay of inductive and resonance effects of the chloro substituent on the carbonyl stretch.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum of this compound necessitates meticulous sample preparation and instrument setup. The following protocol outlines a robust procedure for solid samples.

I. Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode.[3][4]

-

Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample. The goal is to reduce the particle size to minimize scattering of the infrared radiation.[5]

-

Mixing: Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar. KBr is transparent in the mid-infrared region and serves as an inert matrix.[3] Thoroughly mix the sample and KBr until a homogeneous powder is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

II. Instrumental Parameters

For a standard FT-IR analysis, the following instrument parameters are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

Apodization: Happ-Genzel

III. Background Collection

Before analyzing the sample, a background spectrum must be collected. This is typically done with an empty sample compartment or with a blank KBr pellet to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

Caption: A streamlined workflow for FT-IR spectral acquisition and analysis.

Data Interpretation and Comparative Analysis

The FT-IR spectrum of 1-tetralone, the parent compound, exhibits a strong carbonyl absorption band typically around 1685 cm⁻¹.[6][7][8] This value is lower than that of a simple aliphatic ketone (around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring, which delocalizes electron density and weakens the C=O bond.[9][10][11]

For this compound, the presence of the chlorine atom is expected to shift this carbonyl frequency. While both inductive and resonance effects are at play, in the case of a halogen at the 5-position, the inductive effect is generally considered to have a more pronounced influence on the carbonyl group. Therefore, a slight blueshift (shift to higher wavenumber) of the carbonyl stretching frequency is anticipated for this compound compared to 1-tetralone.

| Compound | Expected C=O Stretch (cm⁻¹) | Key Influencing Factors |

| 1-Tetralone | ~1685 | Conjugation with the aromatic ring. |

| This compound | >1685 | Dominant inductive effect (-I) of the chlorine atom, slightly offset by the resonance effect (+R). |

Table 1: Comparative Analysis of Carbonyl Stretching Frequencies

It is important to note that the exact position of the carbonyl peak can be influenced by the physical state of the sample (solid, liquid, or in solution) and the presence of intermolecular interactions such as hydrogen bonding.[12][13]

Conclusion: The Utility of FT-IR in Drug Development

The FT-IR analysis of the carbonyl stretch in this compound serves as a powerful illustration of how subtle changes in molecular structure are reflected in the vibrational spectrum. For researchers in drug development, this technique provides a rapid and reliable means to:

-

Confirm the identity and purity of synthesized compounds: The unique "fingerprint" region of the FT-IR spectrum, in conjunction with the characteristic carbonyl absorption, allows for unambiguous identification.[1]

-

Monitor chemical reactions: The appearance or disappearance of the carbonyl peak can be used to track the progress of a reaction involving the tetralone scaffold.

-

Investigate intermolecular interactions: Shifts in the carbonyl frequency can provide insights into hydrogen bonding and other non-covalent interactions that are crucial for drug-receptor binding and solid-state properties.

By integrating a sound theoretical understanding with meticulous experimental practice, FT-IR spectroscopy proves to be an indispensable tool in the modern pharmaceutical scientist's analytical arsenal.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Unknown. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

ResearchGate. Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). [Link]

-

ResearchGate. Fig. 6. Comparison of the experimental and calculated FT-IR spectra of.... [Link]

-

National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

ResearchGate. Comparison between the FTIR spectra of 7-methoxy-1-tetralone,.... [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Unknown. INFRARED SPECTROSCOPY. [Link]

-

NIST. 1(2H)-Naphthalenone, 3,4-dihydro-. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry. Ketone infrared spectra. [Link]

-

National Institutes of Health. Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. [Link]

-

Unknown. The features of IR spectrum. [Link]

-

Journal of Engineering Research and Applied Science. Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. [Link]

-

Unknown. Carbonyl - compounds - IR - spectroscopy. [Link]

-

ResearchGate. Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones | Request PDF. [Link]

-

ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]

-

RSC Publishing. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Comparison of experimental and theoretical FT‐IR spectra. [Link]

-

National Institutes of Health. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

Sources

- 1. rtilab.com [rtilab.com]

- 2. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Spectroscopic Analysis of Substituted Tetralones

Foreword: Decoding the Electronic Landscape of Tetralones

For researchers and professionals in drug development and organic synthesis, understanding the molecular architecture and electronic properties of key scaffolds is paramount. Substituted tetralones, bicyclic aromatic ketones, represent a vital class of compounds found in natural products and serve as foundational precursors for numerous pharmaceutical agents.[1][2][3] Their utility is deeply connected to their chemical reactivity and physical properties, which are, in turn, governed by their electronic structure.

UV-Visible (UV-Vis) spectroscopy offers a powerful, accessible, and non-destructive window into this electronic landscape.[4][5][6] By probing the electronic transitions within the molecule, we can glean critical information about conjugation, the influence of substituents, and the interaction of the molecule with its environment. This guide moves beyond a simple recitation of facts; it is designed to provide a deep, mechanistic understanding of how to interpret the UV-Vis spectra of substituted tetralones, empowering you to predict spectral features and rationalize experimental outcomes with confidence. We will explore the causality behind spectral shifts, establish self-validating experimental protocols, and ground our discussion in the foundational principles of electronic spectroscopy.

The Core Chromophore: Understanding Electronic Transitions in the Tetralone Scaffold

The parent 1-tetralone molecule contains the quintessential α,β-unsaturated ketone chromophore embedded within a bicyclic system.[7][8] This arrangement of a carbonyl group conjugated with a carbon-carbon double bond (within the aromatic ring) is responsible for its characteristic UV-Vis absorption profile.[9] The key electronic transitions that occur upon absorption of UV radiation are the π→π* and n→π* transitions.[10]

-

π→π Transition:* This is a high-intensity (high molar absorptivity, ε) transition involving the excitation of an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO).[4][10] In tetralones, this transition is responsible for the strong absorption band typically observed in the 240-280 nm range. For the unsubstituted 1-tetralone, a strong absorption is seen around 247-248 nm.[11]

-

n→π Transition:* This is a low-intensity (low ε) transition involving the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to the π* antibonding orbital.[9][12] Because this transition is electronically "forbidden" by symmetry rules, it is significantly weaker than the π→π* transition. It appears as a weak shoulder or a separate band at a longer wavelength, typically above 300 nm.[10]

The interplay between these two transitions provides a rich dataset for structural elucidation.

Caption: Electronic transitions within the 1-tetralone chromophore.

Predicting Absorption: The Woodward-Fieser Rules for α,β-Unsaturated Ketones

Before embarking on experimental work, it is invaluable to have a theoretical prediction of the λmax for the π→π* transition. The Woodward-Fieser rules provide a robust empirical framework for this purpose.[13][14] These rules assign a base value to a core chromophore and add specific increments for various substituents and structural features.

For tetralones, which are based on a six-membered cyclic enone system, the rules are applied as follows:

| Component | Wavelength Increment (nm) |

| Base Value (Six-membered cyclic enone) | 215 |

| Substituent Increments | |

| Alkyl group or Ring Residue at α-position | +10 |

| Alkyl group or Ring Residue at β-position | +12 |

| Alkyl group or Ring Residue at γ, δ, or higher | +18 |

| Auxochrome Increments (at α, β, γ, or δ) | |

| -OH (Hydroxy) at α | +35 |

| -OH (Hydroxy) at β | +30 |

| -OH (Hydroxy) at δ | +50 |

| -OAc (Acetoxy) at α, β, γ, δ | +6 |

| -OMe (Methoxy) at α | +35 |

| -OMe (Methoxy) at β | +30 |

| -OMe (Methoxy) at γ | +17 |

| -OMe (Methoxy) at δ | +31 |

| -Cl (Chloro) at α | +15 |

| -Cl (Chloro) at β | +12 |

| -Br (Bromo) at α | +25 |

| -Br (Bromo) at β | +30 |

| Structural Increments | |

| Double bond extending conjugation | +30 |

| Exocyclic double bond | +5 |

| Homocyclic diene component | +39 |

| Solvent Correction | (See Section 4) |

Causality: These empirical rules work because each substituent or structural feature systematically alters the energy difference between the π (HOMO) and π* (LUMO) orbitals. Electron-donating groups and extended conjugation raise the energy of the HOMO and/or lower the energy of the LUMO, decreasing the energy gap and shifting the absorption to a longer wavelength (a bathochromic or "red" shift).

The Impact of Aromatic Substituents

While the Woodward-Fieser rules are excellent for alkyl groups and auxochromes, substituents on the fused benzene ring of the tetralone require a more nuanced, mechanistic explanation. The position and electronic nature (electron-donating group, EDG, vs. electron-withdrawing group, EWG) of these substituents profoundly influence the UV-Vis spectrum.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) donate electron density into the aromatic π-system through resonance. When placed at positions that enhance conjugation with the carbonyl chromophore (positions 6 and 8), they raise the energy of the HOMO more than the LUMO. This narrows the HOMO-LUMO gap, resulting in a significant bathochromic (red) shift (absorption at a longer λmax).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density from the π-system.[17] This stabilizes the ground state and lowers the energy of both the HOMO and LUMO. The effect is often more pronounced on the LUMO, but the net result can be complex. Typically, strong EWGs can also lead to a bathochromic shift by creating an extended, polarized π-system.

Illustrative Data for Substituted 1-Tetralones

The following table summarizes the expected shifts for representative substituted 1-tetralones based on electronic principles.

| Compound | Substituent | Position | Expected Effect on π→π* λmax | Predicted λmax (nm) |

| 1-Tetralone | -H | - | Baseline | ~248 |

| 6-Methoxy-1-tetralone | -OCH₃ (EDG) | 6 | Strong Bathochromic Shift | ~276 |

| 7-Methoxy-1-tetralone | -OCH₃ (EDG) | 7 | Moderate Bathochromic Shift | ~260 |

| 6-Nitro-1-tetralone | -NO₂ (EWG) | 6 | Bathochromic Shift | ~265 |

| 5-Methyl-1-tetralone | -CH₃ (Alkyl) | 5 (α-position) | Small Bathochromic Shift | ~258 (248 + 10) |

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];substituent [label="Substituent Type", fillcolor="#F1F3F4", fontcolor="#202124"]; edg [label="Electron-Donating Group (EDG)\n(-OCH3, -NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ewg [label="Electron-Withdrawing Group (EWG)\n(-NO2, -CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

effect [label="Effect on Orbitals", fillcolor="#F1F3F4", fontcolor="#202124"]; edg_effect [label="Raises HOMO Energy\nDecreases HOMO-LUMO Gap (ΔE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ewg_effect [label="Lowers LUMO Energy\nDecreases HOMO-LUMO Gap (ΔE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

result [label="Spectroscopic Result", fillcolor="#F1F3F4", fontcolor="#202124"]; red_shift [label="Bathochromic Shift\n(Red Shift)\nLonger λmax", fillcolor="#FBBC05", fontcolor="#202124"];

Caption: A validated workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis spectrum of a substituted tetralone is a rich source of structural information. By understanding the fundamental principles of π→π* and n→π* transitions, applying the predictive power of the Woodward-Fieser rules, and mechanistically rationalizing the effects of aromatic substituents and solvent choice, researchers can transform a simple spectrum into a detailed electronic portrait of their molecule. The rigorous, self-validating experimental protocol outlined herein ensures that the acquired data is both accurate and reliable. This comprehensive approach empowers scientists to use UV-Vis spectroscopy not just as a characterization technique, but as a predictive tool in the design and development of novel tetralone-based compounds.

References

- Vertex AI Search. (n.d.). Woodward Fieser Rule for Calculating λmax in α, β Unsaturated Carbonyl Compounds.

-

PharmaXChange.info. (2012, August 5). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. Retrieved January 4, 2026, from [Link]

-

YouTube. (2020, July 26). Part 3: Woodward Fieser rules for predicting λmax of α, β-unsaturated ketones. Retrieved January 4, 2026, from [Link]

-

YouTube. (2022, June 13). Woodward-Fieser rule for calculating absorption maximum in alpha, beta unsaturated carbonyl compound. Retrieved January 4, 2026, from [Link]

- Unnamed Source. (2023, May 24). Calculation of 𝝀 : Woodward–Fieser rules.

-

National Institutes of Health. (n.d.). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Retrieved January 4, 2026, from [Link]

-

Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Retrieved January 4, 2026, from [Link]

- Unnamed Source. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

-

ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Retrieved January 4, 2026, from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved January 4, 2026, from [Link]

-

Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). Substituent Effects in Tetrel Bonds Involving Aromatic Silane Derivatives: An ab initio Study. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025, August 10). On the solvatochromism of the n ↔π electronic transitions in ketones*. Retrieved January 4, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological activity of tetralone abscisic acid analogues. Retrieved January 4, 2026, from [Link]

-

RSC Publishing. (2025, September 26). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Retrieved January 4, 2026, from [Link]

-

RSC Publishing. (n.d.). On the solvatochromism of the n ↔ π electronic transitions in ketones*. Retrieved January 4, 2026, from [Link]

-

IPT, Salipur. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS. Retrieved January 4, 2026, from [Link]

-

NIST WebBook. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Tetralone. Retrieved January 4, 2026, from [Link]

-

Slideshare. (n.d.). Effect of solvent. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved January 4, 2026, from [Link]

-

YouTube. (2025, February 6). What Is Solvent Effect In UV Spectroscopy?. Retrieved January 4, 2026, from [Link]

- Unnamed Source. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

-

MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved January 4, 2026, from [Link]

-

International Journal of Scientific Research and Engineering Development. (n.d.). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Substituent effects on the UV–visible spectrum and excited electronic states of dithiocarboxylates. Retrieved January 4, 2026, from [Link]

-

IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Retrieved January 4, 2026, from [Link]

-

PubMed. (n.d.). Substituent effect on electronic structures of halonitrobenzenes. Retrieved January 4, 2026, from [Link]

-

IJNRD. (n.d.). A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. Retrieved January 4, 2026, from [Link]

- Unnamed Source. (2024, July 27). A Review On Recent Developments In Ultraviolet Spectroscopy.

Sources

- 1. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. ijsred.com [ijsred.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. youtube.com [youtube.com]

- 8. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. iptsalipur.org [iptsalipur.org]

- 11. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaxchange.info [pharmaxchange.info]

- 14. m.youtube.com [m.youtube.com]

- 15. Woodward Fieser Rule for Calculating λmax in α, β Unsaturated Carbonyl Compounds [maxbrainchemistry.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Substituent Effects in Tetrel Bonds Involving Aromatic Silane Derivatives: An ab initio Study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-Chloro-1-tetralone and Its Solubility

An In-depth Technical Guide to the Solubility of 5-Chloro-1-tetralone in Organic Solvents